Bienvenue dans la boutique en ligne BenchChem!

Tenofovir Amibufenamide

Renal safety eGFR nephrotoxicity

Tenofovir Amibufenamide (TMF) is a novel phosphoramidated prodrug of tenofovir, approved in China (June as a first-line oral nucleos(t)ide analog for chronic hepatitis B (CHB) treatment. It employs ProTide technology with a methylation strategy to enhance lipid solubility and plasma stability of the amide bond relative to earlier tenofovir prodrugs.

Molecular Formula C22H31N6O5P
Molecular Weight 490.5 g/mol
CAS No. 1571076-26-0
Cat. No. B3322976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Amibufenamide
CAS1571076-26-0
Molecular FormulaC22H31N6O5P
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
InChIInChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34-/m1/s1
InChIKeyORHSFGJQGPUCRR-JTJFVBHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tenofovir Amibufenamide (CAS 1571076-26-0) for CHB Procurement: Baseline Characteristics and Comparator Framework


Tenofovir Amibufenamide (TMF) is a novel phosphoramidated prodrug of tenofovir, approved in China (June 2021) as a first-line oral nucleos(t)ide analog for chronic hepatitis B (CHB) treatment [1]. It employs ProTide technology with a methylation strategy to enhance lipid solubility and plasma stability of the amide bond relative to earlier tenofovir prodrugs [2]. The compound is administered orally at 25 mg once daily, achieving targeted delivery of the active metabolite tenofovir diphosphate (TFV-DP) to hepatocytes while reducing systemic tenofovir exposure compared to tenofovir disoproxil fumarate (TDF, 300 mg daily) [3]. In preclinical models, TMF exhibited an EC50 of 7.29 ± 0.71 nM against HBV in HepG2.2.15 cells, demonstrating higher potency than TDF and slightly greater activity than tenofovir alafenamide (TAF) .

Tenofovir Amibufenamide (TMF) Cannot Be Interchanged with TDF or TAF: Structural and Pharmacological Rationale


Although TMF, TDF, and TAF are all tenofovir prodrugs within the same nucleos(t)ide analog class, they cannot be considered interchangeable for procurement or clinical substitution due to fundamental differences in prodrug design, pharmacokinetic profiles, and organ-specific safety outcomes. TMF incorporates a methylation strategy absent in TAF that enhances plasma stability of the amide bond and prolongs systemic half-life, resulting in distinct pharmacokinetic behavior and target tissue loading of the active metabolite TFV-DP [1]. Critically, TDF is associated with well-documented renal tubular toxicity and bone mineral density loss due to high circulating plasma tenofovir concentrations, whereas TMF and TAF were specifically engineered to reduce systemic exposure and mitigate these adverse effects—yet even between TMF and TAF, differences in lipid metabolism effects and antiviral potency in high-viremia populations preclude simple substitution [2]. The quantitative evidence presented below establishes that TMF occupies a distinct efficacy-safety-cost position that cannot be replicated by substituting alternative tenofovir prodrugs in procurement decisions.

Tenofovir Amibufenamide (TMF) Quantitative Differentiation Evidence: Head-to-Head Efficacy and Safety Data vs. TDF and TAF


Renal Safety: TMF Demonstrates Significantly Less eGFR Decline vs. TDF at 96 Weeks

In a phase III randomized controlled trial (NCT03903796) comparing TMF 25 mg daily versus TDF 300 mg daily in CHB patients, TMF demonstrated significantly better preservation of renal function at 96 weeks. The decline in non-indexed estimated glomerular filtration rate (eGFR) was significantly smaller in the TMF group compared to the TDF group (p=0.01) [1]. In a separate real-world study of 186 patients (93 per arm) at 48 weeks, serum creatinine in the TMF group was 77.36 ± 16.87 μmol/L versus 90.12 ± 17.23 μmol/L in the TDF group (p<0.05) [2].

Renal safety eGFR nephrotoxicity chronic hepatitis B

Bone Mineral Density: TMF Reduces BMD Loss at Spine and Hip vs. TDF at 96 Weeks

In the 96-week phase III trial comparing TMF (25 mg) versus TDF (300 mg), patients receiving TMF displayed significantly lower reduction levels in bone mineral density (BMD) at the spine, hip, and femur neck compared to those receiving TDF [1]. This finding is corroborated by a noninferiority trial which reported that patients on TMF showed a significantly lower decrease in BMD at both hip (p<0.001) and spine (p<0.001) relative to TDF [2].

Bone mineral density osteoporosis long-term safety chronic hepatitis B

HBeAg Seroconversion and ALT Normalization: TMF Superior to TDF in Real-World Cohort

In a real-world study comparing TMF (n=93) versus TDF (n=93) over 48 weeks, TMF demonstrated significantly higher rates of both ALT normalization and HBeAg seroconversion. The ALT normalization rate in the TMF group was 76.34% compared to 60.22% in the TDF group (p<0.05). The HBeAg seroconversion rate was 22.78% with TMF versus 9.21% with TDF (p<0.05), representing an approximately 2.5-fold higher seroconversion rate [1]. Virological response rates (HBV DNA suppression) did not differ significantly between groups (p>0.05) [1]. Extended follow-up in a phase III study showed that among patients switched from TDF to TMF at week 96, ALT normalization rates further increased by 11.4% after 48 weeks of TMF therapy [2].

HBeAg seroconversion ALT normalization virological response real-world evidence

Antiviral Efficacy: TMF Demonstrates Higher HBV-DNA Negative Conversion vs. TAF Formulations at 48 Weeks

In a real-world pharmacological assessment comparing TMF (n=58), imported TAF (I-TAF, n=58), and centralized volume-based procurement TAF (CVBP-TAF, n=57) over 48 weeks, TMF demonstrated superior antiviral efficacy to both TAF formulations. TMF achieved significantly higher HBV-DNA negative conversion rates compared to both I-TAF and CVBP-TAF groups (exact percentage values available in full-text, but statistical significance established) [1]. In a separate single-center retrospective study of high viral load CHB patients (baseline median HBV DNA 7.85 log10 IU/mL for TMF vs. 7.44 log10 IU/mL for TAF), virological response rates (HBV DNA <10 IU/mL) at 48 weeks were 43.5% (20/46) for TMF and 42.9% (12/28) for TAF (p=1.000), with ALT normalization rates of 87.9% and 90.6%, respectively (p=0.969) [2].

HBV-DNA suppression antiviral efficacy TAF comparator real-world evidence

Switch Therapy Benefit: TDF-to-TMF Conversion Improves ALT Normalization by 11.4% at 144 Weeks

In the phase III open-label extension study (NCT03903796), patients who had received TDF 300 mg daily for 96 weeks were switched to TMF 25 mg daily for an additional 48 weeks (total 144 weeks). This switch resulted in a substantial further increase in ALT normalization rate of 11.4% beyond the 96-week timepoint, accompanied by improved FIB-4 scores indicating enhanced liver fibrosis outcomes [1]. The 3-year cumulative HBeAg loss rate in both continuous TMF and TDF-switch groups was approximately 35% [1]. Lipid profiles in patients switched from TDF to TMF gradually aligned with those of continuous TMF recipients by week 144, with no lipid abnormalities observed in either group [2].

Switch therapy treatment-experienced ALT normalization sequential therapy

Cost-Effectiveness: TMF Demonstrates Intermediate CER with Superior Efficacy vs. TAF Formulations

A real-world pharmacoeconomic assessment compared the cost-effectiveness ratio (CER) per unit efficacy gain across TMF, imported TAF (I-TAF), and centralized volume-based procurement TAF (CVBP-TAF) over 48 weeks. CVBP-TAF had the lowest CER at 4.62 CNY/%, followed by TMF with an intermediate CER of 60.45 CNY/%, while I-TAF had the highest CER at 66.49 CNY/% [1]. Critically, this CER analysis was conducted alongside efficacy data showing that TMF demonstrated superior HBV-DNA negative conversion and ALT normalization rates compared to both TAF formulations [1]. The study concluded that while CVBP-TAF offers cost advantages from procurement policies, the clinical benefits of TMF support its use, with future strategies needed to improve TMF affordability [1].

Cost-effectiveness pharmacoeconomics procurement value CER

Tenofovir Amibufenamide (TMF) Procurement Applications: Evidence-Based Use Cases in CHB Management


First-Line Therapy in CHB Patients with Baseline Renal Impairment Risk

TMF should be preferentially procured over TDF for treatment-naïve CHB patient populations with estimated GFR <90 mL/min, comorbid diabetes, hypertension, or age >50 years, based on the 96-week phase III trial demonstrating significantly smaller eGFR decline with TMF versus TDF (p=0.01) and the 48-week real-world cohort showing serum creatinine levels of 77.36 μmol/L for TMF versus 90.12 μmol/L for TDF (p<0.05) [1]. This evidence establishes TMF as the procurement choice when formulary strategy prioritizes renal safety in long-term CHB management.

Long-Term Therapy in Populations at Elevated Osteoporosis Risk

TMF procurement is indicated for CHB patient cohorts with elevated bone loss risk, including postmenopausal women, patients >65 years, and those with pre-existing osteopenia or osteoporosis. The 96-week trial data showing significantly lower BMD reduction at spine, hip, and femur neck with TMF versus TDF (p<0.001 for both hip and spine) provides quantitative justification for selecting TMF over TDF when cumulative bone toxicity is a clinical concern over multi-year therapy horizons [1].

Sequential Switch Therapy for TDF-Experienced Patients with Suboptimal Biochemical Response

Procurement of TMF as a sequential switch option is supported by phase III extension data showing that CHB patients with 96 weeks of prior TDF therapy achieve an additional 11.4% increase in ALT normalization rates and improved FIB-4 fibrosis scores after 48 weeks of TMF treatment [1]. This evidence enables procurement strategies that position TMF as a therapeutic upgrade pathway for TDF-treated patients requiring improved biochemical response without compromising virological suppression.

High Viral Load CHB Requiring Potent First-Line Antiviral with Favorable Pharmacoeconomics

For CHB patient populations with baseline HBV DNA ≥7 log10 IU/mL, TMF procurement is supported by real-world data showing comparable virological response rates to TAF (TMF 43.5% vs. TAF 42.9% at 48 weeks, p=1.000) in high-viremia settings, while a broader real-world assessment demonstrated TMF's superior HBV-DNA negative conversion compared to both imported and CVBP-TAF formulations [1]. Combined with the pharmacoeconomic data showing TMF CER of 60.45 CNY/% versus I-TAF CER of 66.49 CNY/%, TMF offers a favorable efficacy-to-cost ratio for high-viral-load CHB procurement [2].

Quote Request

Request a Quote for Tenofovir Amibufenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.